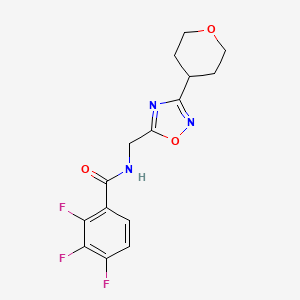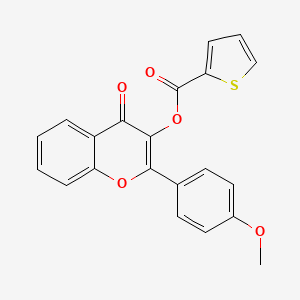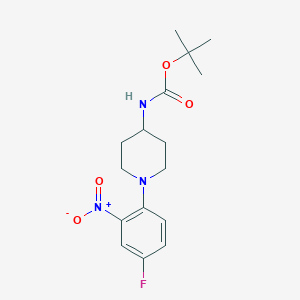![molecular formula C16H16N6O2 B2364093 2-(2-(2-méthyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoéthyl)pyridazin-3(2H)-one CAS No. 1795303-62-6](/img/structure/B2364093.png)
2-(2-(2-méthyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoéthyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is an organic compound featuring a complex heterocyclic structure. It serves as a vital intermediate in pharmaceutical synthesis and is known for its potential biological activities.
Applications De Recherche Scientifique
2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: Its biological activity is of interest, particularly its potential enzyme inhibition properties and interactions with biomolecules.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its robust chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one generally follows a multi-step process starting from commercially available precursors. Initial steps typically involve the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions under controlled conditions. Subsequent steps include the introduction of the methyl group and the construction of the pyridazinone ring through various condensation and cyclization reactions. Each synthetic route is optimized to achieve high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, batch processing or continuous flow systems can be employed. These methods utilize automated reactors and stringent quality control measures to ensure consistent production of high-purity 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one. Advanced chromatographic techniques are used for purification, ensuring that impurities are minimized.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the pyridazinone moiety allows for selective oxidation reactions, forming specific oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: The heterocyclic structure is amenable to nucleophilic or electrophilic substitution reactions, often involving common reagents such as halogens and organometallic compounds.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: such as potassium permanganate and chromium trioxide.
Reducing agents: like sodium borohydride and lithium aluminum hydride.
Catalysts: including palladium on carbon and platinum.
Major Products Formed
The major products formed from these reactions vary based on the conditions but typically include oxidized, reduced, or substituted derivatives that retain the core heterocyclic structure.
Mécanisme D'action
The mechanism by which this compound exerts its effects is dependent on its ability to interact with specific molecular targets. These interactions often involve:
Binding to enzymes: inhibiting their activity and altering metabolic pathways.
Receptor modulation: affecting signal transduction processes.
Pathway interference: disrupting specific biochemical pathways critical for cellular function.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique in its multi-heterocyclic structure, which imparts distinct chemical and biological properties.
Similar Compounds
2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Pyridazin-3(2H)-one derivatives
Oxoethyl-substituted heterocycles
Each of these compounds shares some structural features with 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one, but none possess the exact same combination of functional groups and ring systems, giving it a unique set of properties and applications.
Propriétés
IUPAC Name |
2-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-11-7-14-17-8-12-9-20(6-4-13(12)22(14)19-11)16(24)10-21-15(23)3-2-5-18-21/h2-3,5,7-8H,4,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHIHWAMLOUFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C(=O)C=CC=N4)C=NC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)











![ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)
